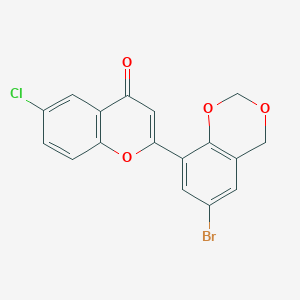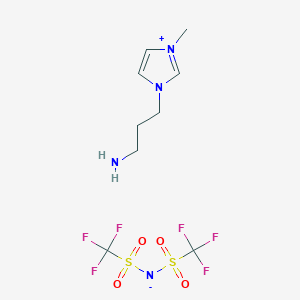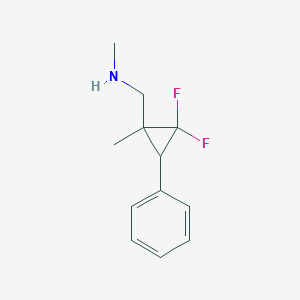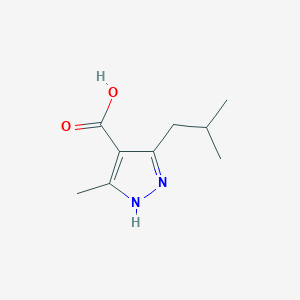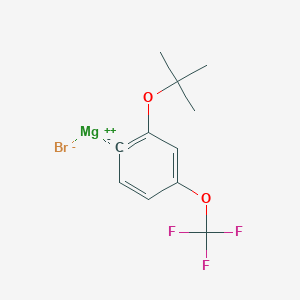
(2-t-Butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a specialized organomagnesium compound used in various chemical reactions. This compound is a Grignard reagent, which is known for its reactivity and utility in forming carbon-carbon bonds. The presence of the tert-butoxy and trifluoromethoxy groups makes it particularly useful in organic synthesis, offering unique reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-4-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used to ensure consistent quality and yield. The product is often supplied as a 0.50 M solution in tetrahydrofuran to maintain its stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Halides: Aryl and alkyl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its ability to introduce functional groups into aromatic rings makes it a versatile tool in various manufacturing processes.
Mechanism of Action
The mechanism by which (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its utility in organic synthesis. The tert-butoxy and trifluoromethoxy groups influence the reactivity and selectivity of the compound, making it suitable for specific synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the tert-butoxy and trifluoromethoxy groups.
(2-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of tert-butoxy and trifluoromethoxy.
(4-Trifluoromethoxyphenyl)magnesium Bromide: Lacks the tert-butoxy group.
Uniqueness
The presence of both tert-butoxy and trifluoromethoxy groups in (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide provides unique reactivity patterns that are not observed in simpler Grignard reagents. These groups can influence the electronic properties of the aromatic ring, making the compound more selective and reactive in certain synthetic applications.
This detailed article should provide a comprehensive overview of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 050 M in tetrahydrofuran, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C11H12BrF3MgO2 |
|---|---|
Molecular Weight |
337.42 g/mol |
IUPAC Name |
magnesium;1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C11H12F3O2.BrH.Mg/c1-10(2,3)15-8-5-4-6-9(7-8)16-11(12,13)14;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
WAAJLAYEIXAXHD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


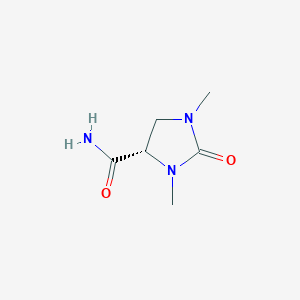
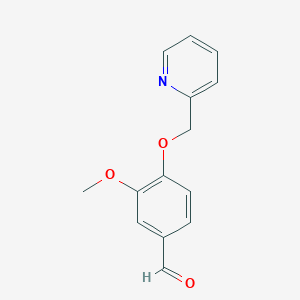

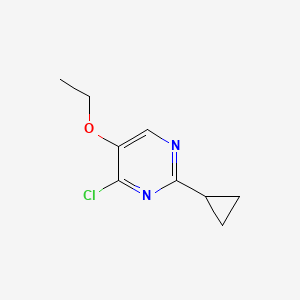
![1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine](/img/structure/B14881132.png)
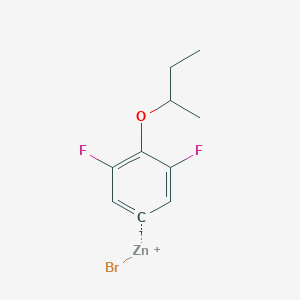

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14881171.png)
